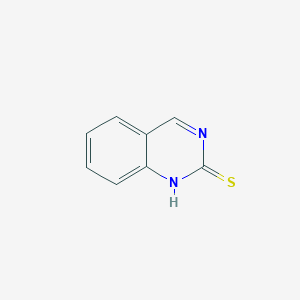
Quinazoline-2(1h)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
喹唑啉-2(1H)-硫酮是一种杂环化合物,其特征在于喹唑啉环系统在 2 位具有硫酮基团。该化合物因其多样的生物活性以及在药物化学中的潜在应用而备受关注。喹唑啉衍生物以其广泛的药理特性而闻名,包括抗癌、抗菌和抗炎活性。
准备方法
合成路线和反应条件
喹唑啉-2(1H)-硫酮可以通过多种方法合成。一种常见的方法是在碱性条件下将 2-氨基苯甲腈与二硫化碳环化。另一种方法包括在脱水剂(如氧氯化磷)存在下,将邻氨基苯甲酸与硫脲反应。 这些反应通常需要控制温度和特定的催化剂才能获得高产率 .
工业生产方法
喹唑啉-2(1H)-硫酮的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保效率和成本效益。 使用连续流动反应器和先进的催化体系可以增强生产过程,使其更具可持续性和可扩展性 .
化学反应分析
反应类型
喹唑啉-2(1H)-硫酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成喹唑啉-2,4-二酮衍生物。
还原: 还原反应可以将其转化为喹唑啉-2-硫醇。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
科学研究应用
喹唑啉-2(1H)-硫酮在科学研究中具有多种应用:
化学: 它用作合成更复杂杂环化合物的构建块。
生物学: 它用于研究酶抑制和蛋白质相互作用。
医学: 喹唑啉-2(1H)-硫酮衍生物具有作为抗癌、抗菌和抗炎剂的潜力。
工业: 它用于农用化学品和药物的开发
作用机制
喹唑啉-2(1H)-硫酮的作用机制涉及它与各种分子靶标的相互作用。它可以抑制酪氨酸激酶等酶,这些酶在细胞信号通路中起着至关重要的作用。通过与这些酶结合,喹唑啉-2(1H)-硫酮可以破坏细胞过程,从而产生其治疗效果。 该化合物形成氢键并与酶活性位点中特定氨基酸残基相互作用的能力是其生物活性的关键 .
相似化合物的比较
喹唑啉-2(1H)-硫酮可以与其他喹唑啉衍生物(如喹唑啉-2,4-二酮和喹唑啉-2-硫醇)进行比较。虽然所有这些化合物都共享一个共同的喹唑啉核心,但它们的官能团赋予了不同的化学和生物学特性。 喹唑啉-2(1H)-硫酮因其硫酮基团而独一无二,与它的类似物相比,它赋予了独特的反应性和生物活性 .
类似化合物的列表
- 喹唑啉-2,4-二酮
- 喹唑啉-2-硫醇
- 喹唑啉-4(3H)-酮
- 喹唑啉-2(1H)-酮
生物活性
Quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a nitrogen-containing heterocyclic structure that contributes to its biological activity. The thione group (–C=S) enhances its reactivity and interaction with biological targets. The structure can be modified at various positions to optimize its pharmacological effects.
Anticancer Activity
A significant body of research has demonstrated the anticancer potential of this compound derivatives.
Case Study: Anticancer Efficacy
In a study evaluating 24 thioderivatives of quinazoline-4(3H)-thiones, one compound showed notable inhibitory effects against multiple cancer cell lines, including:
| Cell Line | Inhibition (%) |
|---|---|
| CCRF-CEM (Leukemia) | 31.50 |
| SF-539 (CNS Cancer) | 47.41 |
| MDA-MB-231 (Breast Cancer) | 35.00 |
The study concluded that these compounds exert their anticancer effects through mechanisms such as cell cycle arrest at the G2/M phase, highlighting the importance of structural modifications in enhancing activity .
Antimicrobial Activity
This compound derivatives also exhibit significant antimicrobial properties. A recent study synthesized several derivatives and tested their efficacy against various bacterial strains.
Antibacterial Efficacy
The following table summarizes the antibacterial activity of selected this compound derivatives against common pathogens:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 | 70 |
| Compound B | Escherichia coli | 15 | 65 |
| Compound C | Pseudomonas aeruginosa | 10 | 80 |
These results indicate that specific modifications to the quinazoline structure can enhance antibacterial activity, making them promising candidates for further development .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound derivatives have shown potential in various other therapeutic areas:
- Antioxidant Activity : Research indicates that certain derivatives can scavenge free radicals effectively.
- Anti-inflammatory Effects : Some compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Antitubercular Activity : Quinazoline derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating their potential as anti-tuberculosis agents .
Structure-Activity Relationship (SAR)
The biological activities of this compound are significantly influenced by structural modifications. SAR studies reveal that:
属性
IUPAC Name |
1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPJMUAIOKJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














